Cas no 1803998-61-9 (2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid)

2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid is a fluorinated pyridine derivative with a reactive bromomethyl group and an acetic acid moiety, making it a versatile intermediate in organic synthesis. The presence of trifluoromethoxy and trifluoromethyl substituents enhances its electron-withdrawing properties, which can be advantageous in the design of pharmaceuticals, agrochemicals, and specialty materials. The bromomethyl group allows for further functionalization via nucleophilic substitution or cross-coupling reactions, while the acetic acid functionality provides a handle for conjugation or derivatization. This compound is particularly useful in the development of bioactive molecules due to its structural rigidity and potential for modulating physicochemical properties.
2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid structure
1803998-61-9 structure
商品名:2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid
CAS番号:1803998-61-9
MF:C10H6BrF6NO3
メガワット:382.053963184357
CID:4845308

2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid
    • インチ: 1S/C10H6BrF6NO3/c11-2-5-7(9(12,13)14)8(21-10(15,16)17)4(3-18-5)1-6(19)20/h3H,1-2H2,(H,19,20)
    • InChIKey: WCWNWHZPQLHACW-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(C(F)(F)F)=C(C(=CN=1)CC(=O)O)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 375
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 59.4

2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029079525-1g
2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid
1803998-61-9 97%
1g
$1,475.10 2022-04-02

2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid 関連文献

2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acidに関する追加情報

2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid (CAS No. 1803998-61-9)

2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid, also known by its CAS registry number CAS No. 1803998-61-9, is a highly specialized organic compound with significant applications in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyridine derivatives, which are widely recognized for their potential in modulating biological processes and serving as scaffolds for various therapeutic agents.

The structure of this compound is characterized by a pyridine ring system substituted with three distinct groups: a bromomethyl group at position 2, a trifluoromethoxy group at position 4, and a trifluoromethyl group at position 3. The acetic acid moiety is attached at position 5 of the pyridine ring. These substituents contribute to the unique physicochemical properties of the compound, including its lipophilicity, solubility, and metabolic stability, which are critical factors in drug design.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds due to their ability to enhance drug-like properties such as bioavailability and selectivity. The presence of trifluoromethoxy and trifluoromethyl groups in this compound underscores its potential as a lead molecule in the development of novel therapeutics. For instance, studies have demonstrated that fluorinated pyridine derivatives can exhibit potent inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

The synthesis of 2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid involves a multi-step process that typically includes nucleophilic substitution, electrophilic substitution, and coupling reactions. The precise conditions for these reactions are optimized to ensure high yield and purity of the final product. Researchers have explored various synthetic pathways, including the use of microwave-assisted synthesis and catalytic methods, to improve the efficiency of this process.

In terms of biological activity, this compound has shown promise in preclinical studies as a potential inhibitor of kinase enzymes. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is associated with numerous pathological conditions. By targeting specific kinases, this compound could potentially serve as a foundation for developing selective and efficacious therapeutic agents.

Moreover, the bromomethyl group in the molecule introduces additional functional versatility. This group can undergo various transformations, such as alkylation or elimination reactions, enabling further chemical modifications to tailor the compound's properties for specific applications. Such flexibility is highly desirable in drug discovery programs where iterative optimization is often required.

The trifluoromethoxy group contributes significantly to the compound's electronic properties and steric effects. Fluorinated groups are known to enhance molecular stability against metabolic degradation, which is crucial for achieving favorable pharmacokinetics in vivo. Additionally, these groups can influence the molecule's interactions with biological targets, potentially enhancing selectivity and potency.

Recent research has also focused on understanding the pharmacokinetic profile of this compound. Studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data suggest that the compound exhibits moderate solubility in aqueous media and demonstrates stability under physiological conditions. However, further investigations are required to fully characterize its pharmacokinetic behavior and assess its suitability for systemic administration.

In conclusion, 2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid (CAS No. 1803998-61-9) represents a valuable addition to the arsenal of pyridine-based compounds being explored for therapeutic applications. Its unique structure, combined with promising biological activity profiles, positions it as a compelling candidate for further development in drug discovery programs targeting diverse disease states.

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